N-(3-chlorophenyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated chromene intermediate.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine derivative of the chromene-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(3-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a chromene core, thiophene ring, and chlorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H14ClNO3S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H14ClNO3S/c22-15-6-3-7-16(12-15)23(13-17-8-4-10-27-17)20(24)18-11-14-5-1-2-9-19(14)26-21(18)25/h1-12H,13H2 |
InChI Key |
DRVGTGXHNCCCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CS3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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